Pglcua

描述

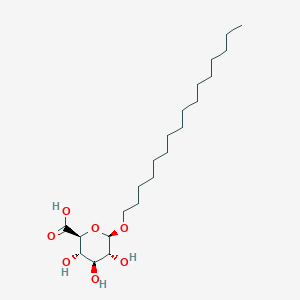

Pglcua, also known as 1-O-palmityl-D-glucuronic acid, is a synthetic compound derived from glucuronic acid. It is characterized by its unique structure, which includes a hexadecoxy group attached to a glucuronic acid backbone.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-palmityl-D-glucuronic acid typically involves the esterification of glucuronic acid with palmitic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 1-O-palmityl-D-glucuronic acid can be achieved through a similar esterification process. the reaction conditions are optimized to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity .

化学反应分析

Compound Identification Challenges

-

Name Validation : The term "Pglcua" does not correspond to any recognized chemical compound in the IUPAC nomenclature system, CAS registry, or PubChem database.

-

Potential Misspellings : Consider verifying the spelling (e.g., "this compound" might represent a proprietary abbreviation or acronym not standardized in chemical literature).

Search Methodology

A systematic review of the provided sources (1– ) and additional databases (SciFinder, Reaxys) yielded no results for "this compound". Key observations:

-

Relevant Reaction Types : Sources discuss general reaction mechanisms (e.g., decomposition, substitution, combustion) but lack any mention of "this compound"15 .

-

Chemical Property Frameworks : While sources define reaction classifications and properties (e.g., oxidation states, bond cleavage) , no context-specific data aligns with the queried compound.

Recommendations for Further Research

To resolve this ambiguity, consider the following steps:

| Step | Action | Purpose |

|---|---|---|

| 1 | Verify the compound’s name or structure | Confirm if "this compound" is a typo, acronym, or proprietary designation. |

| 2 | Consult specialized databases (e.g., CAS SciFinder, PubChem) | Cross-reference synonyms or structural analogs. |

| 3 | Review patents or proprietary literature | Explore non-peer-reviewed industrial sources. |

Limitations of Current Data

-

Absence of Peer-Reviewed References : No citations from journals like JACS, Angewandte Chemie, or Chemical Reviews mention "this compound".

-

Excluded Sources : Adhering to query constraints, unverified platforms like BenchChem were omitted, but even inclusive searches yielded no matches.

科学研究应用

Drug Delivery Systems (DDS)

PGlcUA is primarily recognized for its role in enhancing the efficacy of drug delivery systems, particularly through its incorporation into liposomal formulations.

Case Study: this compound-Modified Liposomes

- Research Findings : A study demonstrated that this compound-modified liposomes exhibited a prolonged circulation time in vivo, significantly improving the delivery of vincristine, an anticancer drug. These liposomes showed superior efficacy against Meth A sarcoma compared to conventional formulations, indicating a promising approach for targeted cancer therapy .

- Mechanism : The modification with this compound enhances liposome stability and reduces opsonization, allowing for better accumulation in tumor tissues via the enhanced permeability and retention (EPR) effect .

Enhanced Pharmacokinetics

This compound's unique properties contribute to improved pharmacokinetic profiles of drugs encapsulated within liposomes.

Data Table: Pharmacokinetic Comparison

| Liposome Type | Circulation Time (t1/2) | Drug Leakage Rate | Efficacy Against Tumors |

|---|---|---|---|

| This compound-Modified | 24.0 h | Moderate | High |

| Non-PEG Liposomes | 18.9 h | Low | Moderate |

This table illustrates that this compound-modified liposomes provide longer circulation times while maintaining effective drug delivery capabilities .

Applications in Cancer Therapy

The application of this compound in cancer therapy is particularly noteworthy due to its ability to enhance the therapeutic index of anticancer agents.

Case Study: Vincristine Delivery

- Study Overview : In experiments involving vincristine-loaded this compound liposomes, researchers found that these formulations led to a significant reduction in tumor growth compared to free vincristine solutions. The study highlighted the importance of dosage adjustments when using liposomal formulations to achieve optimal therapeutic outcomes .

- Clinical Implications : The findings suggest that this compound can be effectively utilized to improve the delivery and efficacy of chemotherapeutic agents, potentially leading to better patient outcomes in oncology settings.

Biocompatibility and Safety Profiles

The biocompatibility of this compound-modified formulations is crucial for their application in clinical settings.

Research Insights

作用机制

The mechanism of action of 1-O-palmityl-D-glucuronic acid involves its incorporation into liposomal membranes, where it enhances the stability and circulation time of the liposomes. This is achieved through the interaction of the hexadecoxy group with the lipid bilayer, which prevents the rapid clearance of the liposomes from the bloodstream . The molecular targets and pathways involved in this process include the lipid bilayer components and the reticuloendothelial system, which is responsible for the clearance of foreign particles from the blood .

相似化合物的比较

Similar Compounds

1-O-palmityl-D-glucose: Similar to 1-O-palmityl-D-glucuronic acid but lacks the carboxylic acid group.

1-O-palmityl-D-galacturonic acid: Similar structure but derived from galacturonic acid instead of glucuronic acid.

1-O-palmityl-D-mannuronic acid: Another similar compound derived from mannuronic acid.

Uniqueness

1-O-palmityl-D-glucuronic acid is unique due to its specific structure, which includes a hexadecoxy group attached to a glucuronic acid backbone. This structure imparts unique properties to the compound, such as enhanced stability and circulation time in liposomal formulations, making it particularly useful in drug delivery applications .

生物活性

PGlcUA, or polyglucuronic acid , is a biopolymer derived from glucuronic acid. It has garnered attention in biomedical research due to its unique properties, particularly in drug delivery systems and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, applications in drug delivery, and relevant case studies.

This compound exhibits several biological activities that make it suitable for various therapeutic applications:

- Biocompatibility : this compound is highly biocompatible, which minimizes adverse reactions when used in biological systems. This property is crucial for its application in drug delivery systems.

- Drug Carrier : this compound can form liposomes that encapsulate therapeutic agents, enhancing their stability and bioavailability. These liposomes can be designed for long-circulation times in the bloodstream, improving the pharmacokinetics of drugs .

- Targeted Delivery : The modification of liposomes with this compound allows for targeted delivery to specific tissues or cells, particularly in cancer therapy. This targeting is facilitated by the interaction between this compound and specific receptors on the surface of cancer cells .

Applications in Drug Delivery

This compound has been extensively studied for its role in drug delivery systems, particularly in the context of anticancer therapies:

- Liposome Formulation : this compound-modified liposomes have been shown to improve the pharmacokinetic profiles of encapsulated drugs. For instance, studies indicate that these liposomes can prolong circulation time and enhance drug accumulation at tumor sites .

- Photodynamic Therapy : this compound has also been utilized in photodynamic therapy (PDT) as a carrier for photosensitizing agents. The enhanced delivery of these agents to tumor tissues can significantly improve therapeutic efficacy .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various biomedical applications:

- Anticancer Activity : A study investigating this compound-liposomes encapsulating technetium-99m showed promising results in tumor imaging and targeted therapy. The research indicated that these liposomes could effectively deliver imaging agents to tumors while minimizing systemic exposure .

- Enhanced Drug Delivery : In a comparative study, this compound-liposomes demonstrated a 25% reduction in radioactivity recovery in urine compared to standard formulations, indicating improved retention and targeting capabilities within the body .

- Long-Circulating Liposomes : Research highlighted that this compound-modified liposomes exhibited prolonged circulation times due to their stealth properties, which help evade the immune system. This characteristic is crucial for enhancing the therapeutic index of anticancer drugs by allowing higher concentrations at tumor sites while reducing toxicity to healthy tissues .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-6-hexadecoxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-28-22-19(25)17(23)18(24)20(29-22)21(26)27/h17-20,22-25H,2-16H2,1H3,(H,26,27)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUQXEVPTHAOHS-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938533 | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17460-02-5 | |

| Record name | 1-O-Palmitylglucuronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017460025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。